2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE is a complex organic compound characterized by the presence of bromophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE typically involves the following steps:
Formation of 4-bromophenylacetic acid: This can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution.
Esterification: The 4-bromophenylacetic acid is then esterified to form ethyl 2-(4-bromophenyl)acetate by refluxing with ethanol acidified with sulfuric acid.
Thiazole Formation: The thiazole ring is introduced by reacting 4-bromophenylacetic acid with thioamide under appropriate conditions.
Final Coupling: The final compound is obtained by coupling the esterified product with the thiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thiazolyl groups play a crucial role in binding to these targets, leading to the modulation of specific pathways. This can result in various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[({[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETATE is unique due to the presence of both bromophenyl and thiazolyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O4S2/c22-15-5-1-13(2-6-15)17-10-31-21(24-17)25-19(27)11-30-12-20(28)29-9-18(26)14-3-7-16(23)8-4-14/h1-8,10H,9,11-12H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAULWFBJHWDONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCC(=O)OCC(=O)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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